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molecular formula C11H12N2O2 B8278570 2-t-Butyl-5-cyano-1-nitrobenzene

2-t-Butyl-5-cyano-1-nitrobenzene

Cat. No. B8278570
M. Wt: 204.22 g/mol
InChI Key: ARACEBHGKWMLMC-UHFFFAOYSA-N
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Patent
US05880147

Procedure details

2-t-Butyl-5-cyano-1-nitrobenzene [prepared as described in step (i) above] was reduced in a similar manner to that described in Preparation 5 to give the title compound as crystals, melting at 94.5°-95° C. (from hexane-ethyl acetate).
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][C:6]=1[N+:13]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>CCCCCC.C(OCC)(=O)C>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][C:6]=1[NH2:13])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)C#N)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Preparation 5

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(N)C=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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